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Compound of Interest

Compound Name: 4-Chloro-2-methylpent-2-ene

Cat. No.: B15482465 Get Quote

4-Chloro-2-methylpent-2-ene: A Comprehensive
Technical Guide
CAS Number: 21971-94-8

This technical guide provides an in-depth overview of 4-Chloro-2-methylpent-2-ene, a

halogenated alkene of interest to researchers and professionals in organic synthesis and drug

development. This document compiles its chemical identity, physical and chemical properties,

postulated synthesis routes, and predicted spectral characteristics. Furthermore, it explores the

potential biological activity based on the known reactivity of related allylic chlorides.

Registry Information and Chemical Identity
4-Chloro-2-methylpent-2-ene is registered under CAS number 21971-94-8.[1] Its chemical

structure and key identifiers are summarized in the table below.
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Identifier Value

IUPAC Name 4-chloro-2-methylpent-2-ene

CAS Number 21971-94-8

Molecular Formula C₆H₁₁Cl

Molecular Weight 118.60 g/mol [2]

Canonical SMILES CC(C)=CC(C)Cl

InChI InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h4,6H,1-3H3

InChIKey IAYNFCMSRUTOFU-UHFFFAOYSA-N

PubChem CID 12535659[2]

Synonyms Trimethylallyl chloride

Physicochemical Properties
Detailed experimental data for the physicochemical properties of 4-Chloro-2-methylpent-2-
ene are not readily available in the public domain. However, computational predictions from

reliable sources provide valuable estimates.
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Property Predicted Value

Molecular Weight 118.60 g/mol

XLogP3 2.7

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 0

Rotatable Bond Count 2

Exact Mass 118.0549280 Da

Monoisotopic Mass 118.0549280 Da

Topological Polar Surface Area 0 Å²

Heavy Atom Count 7

Complexity 70.2

Data sourced from PubChem CID 12535659.[2]

Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-2-methylpent-2-
ene is not explicitly documented in readily accessible literature, its structure as an allylic

chloride suggests plausible synthetic routes based on established organic chemistry principles.

The most likely methods involve either the direct chlorination of the corresponding alkene or

the substitution reaction of the analogous alcohol.

Proposed Synthesis via Allylic Chlorination of 2-
Methylpent-2-ene
This method involves the free-radical chlorination of 2-methylpent-2-ene at the allylic position.

N-Chlorosuccinimide (NCS) is a common reagent for this transformation, often used with a

radical initiator such as benzoyl peroxide or AIBN, and light or heat.

Reaction:
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2-Methylpent-2-ene + N-Chlorosuccinimide (NCS) --(Radical Initiator, Heat/Light)--> 4-Chloro-
2-methylpent-2-ene + Succinimide

Postulated Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-

methylpent-2-ene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄).

Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN,

0.02 eq).

Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction

progress using gas chromatography (GC) or thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter to remove the succinimide

byproduct.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by fractional distillation to yield 4-Chloro-2-methylpent-2-ene.

Proposed Synthesis from 2-Methylpent-3-en-2-ol
This approach involves the nucleophilic substitution of the hydroxyl group in the corresponding

allylic alcohol, 2-methylpent-3-en-2-ol, with a chloride ion. Reagents such as thionyl chloride

(SOCl₂) or concentrated hydrochloric acid (HCl) can be employed.

Reaction:

2-Methylpent-3-en-2-ol + SOCl₂ --> 4-Chloro-2-methylpent-2-ene + SO₂ + HCl

Postulated Experimental Protocol:

In a fume hood, place 2-methylpent-3-en-2-ol (1.0 eq) in a round-bottom flask equipped with

a dropping funnel and a magnetic stirrer, and cool it in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15482465?utm_src=pdf-body
https://www.benchchem.com/product/b15482465?utm_src=pdf-body
https://www.benchchem.com/product/b15482465?utm_src=pdf-body
https://www.benchchem.com/product/b15482465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15482465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add thionyl chloride (1.2 eq) dropwise to the alcohol, maintaining the temperature

below 5 °C.

After the addition is complete, allow the mixture to warm to room temperature and stir for

several hours, monitoring the reaction by TLC or GC.

Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Remove the solvent by rotary evaporation.

Purify the resulting crude product by vacuum distillation to obtain 4-Chloro-2-methylpent-2-
ene.

Predicted Spectral Data
Experimentally determined spectra for 4-Chloro-2-methylpent-2-ene are not readily available.

The following are predictions based on the analysis of its functional groups and the known

spectral data of similar compounds.

¹H NMR Spectroscopy
Protons Multiplicity

Approximate Chemical
Shift (δ, ppm)

CH₃ (on C2) singlet 1.7 - 1.9

CH₃ (on C4) doublet 1.5 - 1.7

=CH- doublet of quartets 5.3 - 5.6

-CHCl- quintet 4.3 - 4.6
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The vinylic proton (=CH-) is expected to be downfield due to the double bond. The proton on

the carbon bearing the chlorine (-CHCl-) will also be significantly downfield due to the

electronegativity of the chlorine atom.

¹³C NMR Spectroscopy
Carbon Approximate Chemical Shift (δ, ppm)

C1 (CH₃ on C2) 20 - 25

C2 (=C(CH₃)₂) 130 - 140

C3 (=CH) 120 - 130

C4 (CHCl) 60 - 70

C5 (CH₃ on C4) 20 - 25

C6 (CH₃ on C2) 20 - 25

The carbons of the double bond (C2 and C3) will appear in the alkene region of the spectrum.

The carbon attached to the chlorine (C4) will be shifted downfield.

Infrared (IR) Spectroscopy
Functional Group Vibration

Expected Wavenumber
(cm⁻¹)

C=C Stretch 1660 - 1680 (weak)

=C-H Stretch 3000 - 3100

C-H (sp³) Stretch 2850 - 3000

C-Cl Stretch 600 - 800

The C=C stretching absorption is expected to be weak due to the tetrasubstituted nature of the

double bond.

Mass Spectrometry
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The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an

approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom.

Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35/37)

and the cleavage of the C-C bond adjacent to the chlorine atom, leading to the formation of a

stable allylic carbocation.

Biological Activity and Signaling Pathways
Specific toxicological or pharmacological studies on 4-Chloro-2-methylpent-2-ene are not

available in the public literature. However, as an allylic chloride, it belongs to a class of

compounds known for their potential to act as alkylating agents. This reactivity is the basis for

the mutagenic and carcinogenic properties observed in other simple allylic chlorides.

The proposed mechanism of genotoxicity involves the nucleophilic attack of DNA bases on the

electrophilic carbon of the allylic chloride, leading to the formation of DNA adducts. This can

result in mutations during DNA replication and transcription if not repaired.

Below is a diagram illustrating the general workflow for assessing the properties of a chemical

compound like 4-Chloro-2-methylpent-2-ene and a conceptual diagram of the potential

mechanism of action of allylic chlorides.

Figure 1: Information Workflow for Chemical Compound Assessment
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Figure 1: Information Workflow for Chemical Compound Assessment
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Figure 2: Postulated Genotoxic Mechanism of Allylic Chlorides
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Figure 2: Postulated Genotoxic Mechanism of Allylic Chlorides

Conclusion
4-Chloro-2-methylpent-2-ene is a chemical for which detailed experimental data is sparse in

publicly accessible domains. This guide has provided a comprehensive overview based on its

known registry information, predicted properties, and plausible synthetic and analytical

characteristics derived from fundamental chemical principles. The potential for biological

activity as an alkylating agent, typical of allylic chlorides, warrants careful handling and further
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investigation. The information and diagrams presented herein serve as a valuable resource for

researchers and professionals working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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